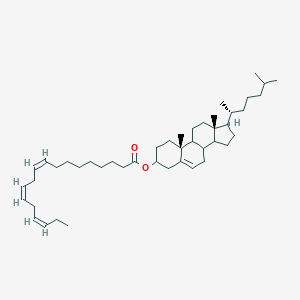

Linoléate de cholestéryle

Vue d'ensemble

Description

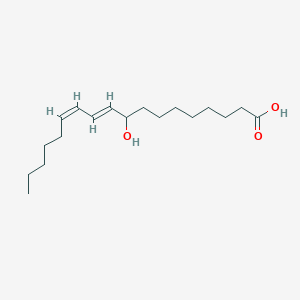

Le choléstérol ?-linoléate, également connu sous le nom de linoléate de cholestéryle, est un ester de cholestérol formé par l'estérification du cholestérol avec l'acide linolénique. Ce composé est un membre de la classe des esters de cholestéryle, qui sont des composants essentiels des lipoprotéines de faible densité (LDL) dans le corps humain. Le choléstérol ?-linoléate joue un rôle crucial dans le métabolisme des lipides et est impliqué dans divers processus biologiques, y compris la structure et la fonction de la membrane cellulaire .

Applications De Recherche Scientifique

Cholesterol ?-Linolenate has diverse applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.

Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in lipid metabolism.

Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its influence on lipid profiles and cholesterol metabolism.

Mécanisme D'action

Target of Action

Cholesteryl linolenate is believed to primarily target Lipase 3 , an enzyme found in yeast . This enzyme plays a crucial role in lipid metabolism, breaking down lipids into smaller molecules.

Mode of Action

The precise mechanism of action of cholesteryl linolenate remains under investigation. It is believed to operate by influencing the activity of specific enzymes involved in lipid metabolism and gene expression . Additionally, its interaction with cell membranes is thought to induce structural and functional changes within the cells .

Biochemical Pathways

It is known that this compound belongs to the class of organic compounds known as cholesteryl esters . These compounds contain an esterified cholestane moiety, which plays a role in various biological processes, including lipid metabolism .

Result of Action

Cholesteryl linolenate has been found to be elevated in the context of inflammation . It has emerged as an important antibacterial effector of innate immunity in the airways . In the context of cystic fibrosis, a condition characterized by chronic infection and severe inflammation in the airways, cholesteryl linolenate levels are found to be elevated .

Analyse Biochimique

Biochemical Properties

Cholesteryl Linolenate interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of receptor-LDL complexes, which are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .

Cellular Effects

Cholesteryl Linolenate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It plays a crucial role in the genesis of diseases like atherosclerosis .

Molecular Mechanism

At the molecular level, Cholesteryl Linolenate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Cholesteryl Linolenate on cellular function can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Dosage Effects in Animal Models

The effects of Cholesteryl Linolenate vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Cholesteryl Linolenate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Cholesteryl Linolenate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

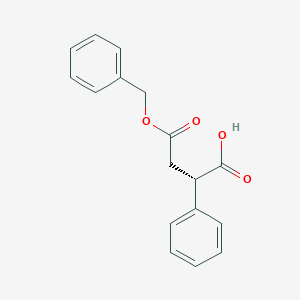

Voies de synthèse et conditions réactionnelles : Le choléstérol ?-linoléate peut être synthétisé par estérification du cholestérol avec l'acide linolénique. Une méthode courante implique la réaction d'échange d'ester, où l'acétate de cholestéryle réagit avec l'ester méthylique de l'acide linolénique en présence d'éthylate de sodium comme catalyseur . La réaction a généralement lieu sous reflux dans une atmosphère inerte pour éviter l'oxydation.

Méthodes de production industrielle : La production industrielle du choléstérol ?-linoléate suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'estérification du cholestérol avec l'acide linolénique en utilisant des catalyseurs acides ou des méthodes enzymatiques. Les conditions réactionnelles sont optimisées pour obtenir des rendements élevés et une pureté élevée, et le produit final est purifié en utilisant des techniques telles que la chromatographie sur couche mince et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions : Le choléstérol ?-linoléate subit diverses réactions chimiques, notamment :

Oxydation : Les doubles liaisons dans la partie acide linolénique sont sensibles à l'oxydation, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.

Hydrolyse : La liaison ester peut être hydrolysée par les lipases, libérant du cholestérol libre et de l'acide linolénique.

Transestérification : Le choléstérol ?-linoléate peut subir des réactions de transestérification avec d'autres acides gras ou alcools.

Réactifs et conditions courants :

Oxydation : Oxygène ou agents oxydants tels que le permanganate de potassium.

Hydrolyse : Enzymes lipases ou conditions d'hydrolyse acide/basique.

Transestérification : Alcools ou acides gras en présence de catalyseurs tels que l'éthylate de sodium ou les lipases.

Principaux produits formés :

Oxydation : Hydroperoxydes, aldéhydes et cétones.

Hydrolyse : Cholestérol libre et acide linolénique.

Transestérification : Nouveaux esters de cholestérol et acides gras ou alcools libres.

4. Applications de la recherche scientifique

Le choléstérol ?-linoléate a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydation et d'estérification des lipides.

Biologie : Étudié pour son rôle dans la structure et la fonction de la membrane cellulaire, ainsi que son implication dans le métabolisme des lipides.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires en raison de son influence sur les profils lipidiques et le métabolisme du cholestérol.

5. Mécanisme d'action

Le choléstérol ?-linoléate exerce ses effets par plusieurs mécanismes :

Métabolisme des lipides : Il est impliqué dans le transport et le stockage du cholestérol et des acides gras dans le corps.

Structure de la membrane cellulaire : Il contribue à l'intégrité structurelle et à la fluidité des membranes cellulaires.

Hydrolyse enzymatique : Il peut être hydrolysé par les lipases pour libérer du cholestérol libre et de l'acide linolénique, qui sont ensuite métabolisés dans le corps.

Composés similaires :

Oléate de cholestéryle : Un autre ester de cholestérol formé avec l'acide oléique, impliqué dans le métabolisme des lipides et la structure de la membrane cellulaire.

Linoléate de cholestéryle : Formé avec l'acide linoléique, il partage des propriétés et des fonctions similaires avec le choléstérol ?-linoléate, mais diffère par son degré d'insaturation.

Arachidonate de cholestéryle : Formé avec l'acide arachidonique, il joue un rôle dans les processus inflammatoires et la signalisation cellulaire.

Unicité : Le choléstérol ?-linoléate est unique en raison de son degré élevé d'insaturation, ce qui le rend plus susceptible à l'oxydation que les autres esters de cholestérol. Cette propriété est importante pour étudier l'oxydation des lipides et ses effets sur les membranes cellulaires et le métabolisme des lipides .

Comparaison Avec Des Composés Similaires

Cholesteryl Oleate: Another cholesterol ester formed with oleic acid, involved in lipid metabolism and cell membrane structure.

Cholesteryl Linoleate: Formed with linoleic acid, it shares similar properties and functions with cholesterol ?-Linolenate but differs in the degree of unsaturation.

Cholesteryl Arachidonate: Formed with arachidonic acid, it plays a role in inflammatory processes and cell signaling.

Uniqueness: Cholesterol ?-Linolenate is unique due to its high degree of unsaturation, which makes it more susceptible to oxidation compared to other cholesterol esters. This property is significant in studying lipid oxidation and its effects on cell membranes and lipid metabolism .

Propriétés

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-9,11-12,14-15,26,35-36,38-42H,7,10,13,16-25,27-34H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMCIBHUFSIWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862983 | |

| Record name | Cholest-5-en-3-yl octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2545-22-4 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z,15Z)-9,12,15-octadecatrienoate] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl (Z,Z,Z)-octadeca-9,12,15-trien-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

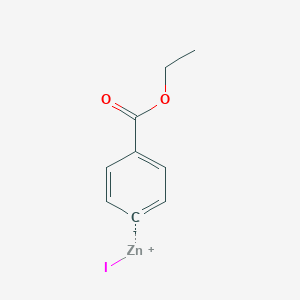

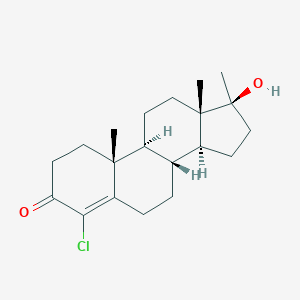

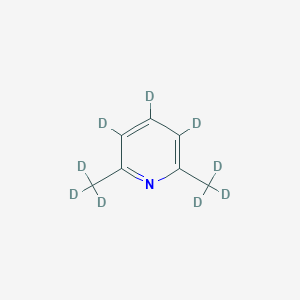

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)

![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)